molecular formula C10H7NO5 B15205791 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde

Cat. No.: B15205791
M. Wt: 221.17 g/mol
InChI Key: ZZTSYGWHMCTOMJ-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde is a heterocyclic compound that features a benzoxazole core with carboxy and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde typically involves the reaction of 2-aminophenol with suitable aldehydes under controlled conditions. One common method includes the use of thiourea and methyl chloroacetate in methanol under reflux conditions . The reaction proceeds through the formation of benzoxazole intermediates, which are then further functionalized to introduce the carboxy and aldehyde groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid.

    Reduction: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The benzoxazole core is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

2-(6-formyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H7NO5/c12-4-5-1-2-6-7(3-5)16-9(11-6)8(13)10(14)15/h1-4,8,13H,(H,14,15)

InChI Key

ZZTSYGWHMCTOMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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